molecular formula C15H22N2O2 B7511817 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one

Katalognummer B7511817
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: CTRUQQZZOMCNAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one, also known as 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-3-methylbutan-1-one or HOP-1205, is a synthetic compound that has been studied for its potential pharmacological effects. This compound is a piperazine derivative and has been found to have a high affinity for the serotonin 5-HT1A receptor.

Wirkmechanismus

The mechanism of action of HOP-1205 involves its binding to the serotonin 5-HT1A receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes. HOP-1205 has been found to act as a partial agonist of the 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This partial agonist activity has been suggested to contribute to the anxiolytic and antidepressant-like effects of HOP-1205.
Biochemical and Physiological Effects:
HOP-1205 has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects. HOP-1205 has also been found to decrease the levels of corticosterone, a hormone that is involved in the stress response. This decrease in corticosterone levels may contribute to the anxiolytic effects of HOP-1205.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using HOP-1205 in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This allows for the selective activation of this receptor, which can be useful in studying its physiological effects. However, one limitation of using HOP-1205 is its partial agonist activity. This means that its effects may not be as strong as those of a full agonist, which can make it more difficult to observe its effects in certain experimental paradigms.

Zukünftige Richtungen

There are several future directions for the study of HOP-1205. One direction is the investigation of its potential use in the treatment of drug addiction. HOP-1205 has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have therapeutic potential in this area. Another direction is the study of its effects on other neurotransmitter systems. HOP-1205 has been found to have some activity at the dopamine D2 receptor, which may contribute to its effects on drug addiction. Further studies are needed to fully understand the potential of HOP-1205 in these areas.

Synthesemethoden

The synthesis of HOP-1205 involves several steps. The first step involves the reaction of 2-nitrophenylpiperazine with 3-methyl-2-butanone in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then treated with sodium borohydride to form the final product, HOP-1205. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of HOP-1205.

Wissenschaftliche Forschungsanwendungen

HOP-1205 has been studied for its potential pharmacological effects. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. HOP-1205 has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and drug addiction.

Eigenschaften

IUPAC Name

1-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)11-15(19)17-9-7-16(8-10-17)13-5-3-4-6-14(13)18/h3-6,12,18H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRUQQZZOMCNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.